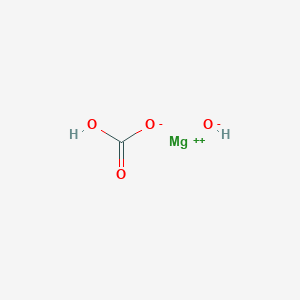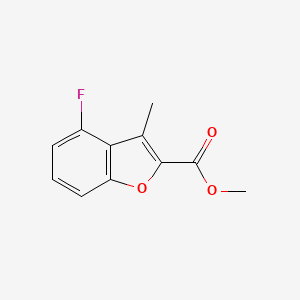![molecular formula C11H10F3N3O B12087282 [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)
[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol: is a chemical compound that features a pyrazole ring substituted with an amino group and a trifluoromethyl group, attached to a phenyl ring bearing a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of appropriate hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or via reduction of nitro groups.
Attachment to the Phenyl Ring: The pyrazole derivative can be coupled with a phenyl ring bearing a suitable leaving group (e.g., halide) through cross-coupling reactions such as Suzuki or Heck reactions.
Methanol Group Introduction: The methanol group can be introduced via reduction of a corresponding aldehyde or ketone group on the phenyl ring.
Industrial Production Methods
Industrial production of [3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Coupling Reactions: Cross-coupling reactions such as Suzuki, Heck, or Sonogashira can be used to introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic or pyrazole ring.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
[3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic and structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of [3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol: can be compared with other similar compounds, such as:
3-Trifluoromethyl-5,6-dihydro- [1,2,4]triazolo pyrazine derivatives: These compounds also feature a trifluoromethyl group and a pyrazole ring, but differ in their substitution patterns and biological activities.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have a similar trifluoromethyl group but differ in the ring structure and substitution, leading to different chemical and biological properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring, offering different reactivity and applications compared to pyrazole derivatives.
The uniqueness of [3-[4-Amino-3-(trifluoromethyl)pyrazol -1-yl]phenyl]methanol lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H10F3N3O |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
[3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)10-9(15)5-17(16-10)8-3-1-2-7(4-8)6-18/h1-5,18H,6,15H2 |
InChI-Schlüssel |
ASWRVCZIWCVJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=C(C(=N2)C(F)(F)F)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

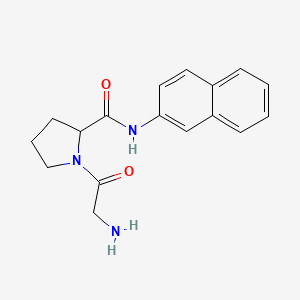

![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)

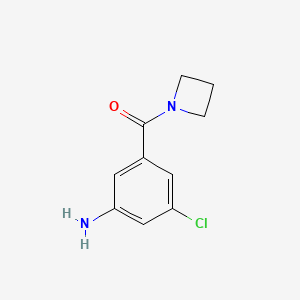

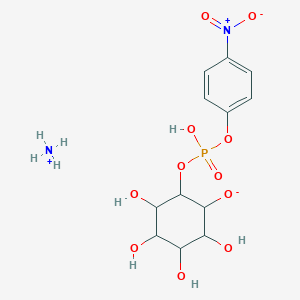

![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)
